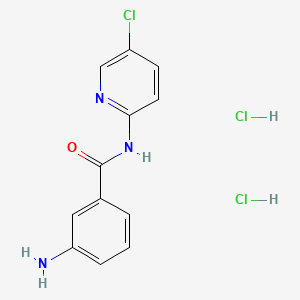![molecular formula C15H22N2O2 B13496593 tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate: is a compound with a unique structure that combines a tert-butyl carbamate group with a cubane moiety. The cubane structure is known for its high strain energy and stability, making it an interesting subject for research in various fields, including organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Starting from 1-methyl-1H-pyrazol-5-amine, the compound is obtained in an overall yield of 59.5% . The reaction conditions typically involve the use of reagents such as chloro-(triphenyl)methane, H₂O₂, NaOH, PhI(OAc)₂, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ and OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include H₂/Rh and LiAlH₄.
Substitution: Reagents like RCOCl and RCHO are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The cubane moiety’s high strain energy and stability play a crucial role in its reactivity and interactions with other molecules . The specific molecular targets and pathways depend on the context of its application, such as drug development or catalysis .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- N-Boc-ethanolamine
Comparison: tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate is unique due to the presence of the cubane moiety, which imparts high strain energy and stability. This makes it distinct from other tert-butyl carbamates, which do not have the cubane structure .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-cuban-1-ylethyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-5(4-16)15-10-7-6-8(10)12(15)9(6)11(7)15/h5-12H,4,16H2,1-3H3,(H,17,18) |
InChI Key |
GSKIJFIRNLOASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C12C3C4C1C5C4C3C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


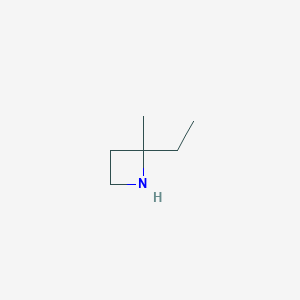
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
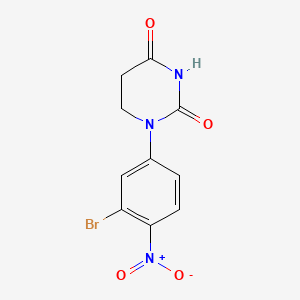
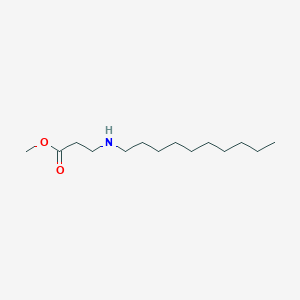
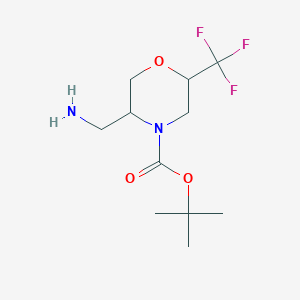
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
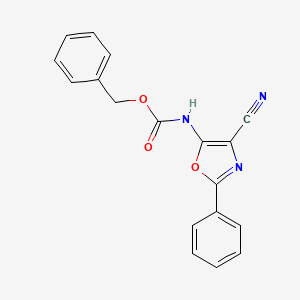
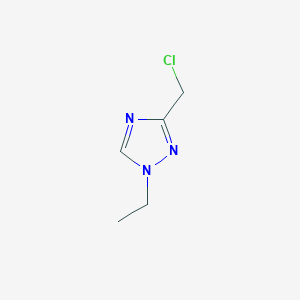
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
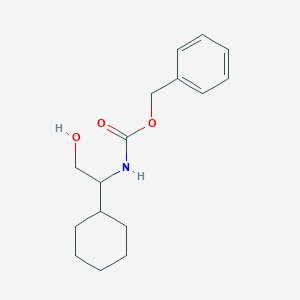
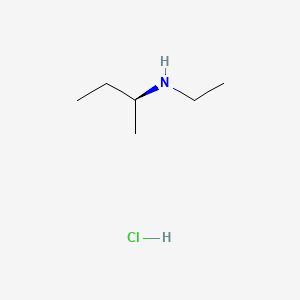
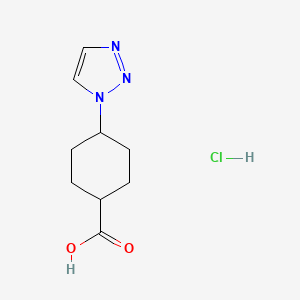
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
